2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide
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Overview
Description
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide is an organic compound that features an amine group attached to a phenyl ring, an acetamide group, and a thiophene ring with an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of 3-aminophenylacetic acid with acetic anhydride to form 2-(3-aminophenyl)acetamide.
Thiophene Substitution: The next step is the substitution of the acetamide intermediate with 5-ethylthiophene-2-carbaldehyde under reductive amination conditions. This involves the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution but may include the use of catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-aminophenyl)acetamide: Lacks the thiophene ring and ethyl substituent.
N-(5-ethylthiophen-2-yl)methylacetamide: Lacks the phenyl ring with the amine group.
Uniqueness
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide is unique due to the combination of its structural features, which may confer specific electronic, steric, or pharmacological properties not found in similar compounds.
Properties
IUPAC Name |
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-13-6-7-14(19-13)10-17-15(18)9-11-4-3-5-12(16)8-11/h3-8H,2,9-10,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRFFKJMDQDHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CNC(=O)CC2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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